

## A Preclinical and Early Clinical Comparison: Vamagloxistat and Nedosiran for Hyperoxaluria

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of two investigational therapies for hyperoxaluria: Vamagloxistat (BBP-711) and Nedosiran. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and early clinical data. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic and kidney diseases.

A notable disparity exists in the publicly available data for these two agents. While extensive preclinical data has been published for Nedosiran, information on **Vamagloxistat** is primarily derived from a first-in-human Phase 1 study, with specific preclinical animal model efficacy data being less accessible. This guide will therefore compare the established preclinical profile of Nedosiran with the available pharmacodynamic data from **Vamagloxistat**'s early clinical development.

### **Mechanism of Action**

**Vamagloxistat** and Nedosiran target the same metabolic pathway to reduce oxalate production but do so by inhibiting different key enzymes via distinct molecular modalities. Primary hyperoxalurias (PH) are genetic disorders characterized by the overproduction of oxalate, primarily in the liver.[1][2] A key precursor to oxalate is glyoxylate.[1][2]

# Vamagloxistat: Small Molecule Inhibition of Glycolate Oxidase (GO)







**Vamagloxistat** is an orally administered small molecule inhibitor of glycolate oxidase (GO).[3] [4][5] In Primary Hyperoxaluria Type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glycolate, which is then converted to glyoxylate by GO.[6][7] By inhibiting GO, **Vamagloxistat** aims to prevent the conversion of glycolate to glyoxylate, thereby reducing the substrate available for oxalate synthesis.[5] This mechanism is particularly relevant for PH1.





Click to download full resolution via product page

Vamagloxistat inhibits Glycolate Oxidase (GO).



# Nedosiran: RNA Interference (RNAi) of Lactate Dehydrogenase (LDH)

Nedosiran is a subcutaneously administered small interfering RNA (siRNA) therapeutic.[8] It is designed to specifically target and degrade the messenger RNA (mRNA) for lactate dehydrogenase A (LDHA) in hepatocytes.[9][10] LDH is the enzyme responsible for the final step in the pathway, converting glyoxylate to oxalate.[9][11] By reducing the expression of LDH, Nedosiran decreases oxalate production. This mechanism is applicable to all known types of primary hyperoxaluria, as LDH is the final common pathway for oxalate synthesis from glyoxylate.[12][13]

The therapy utilizes a GalNAc conjugate that binds to asialoglycoprotein receptors (ASGPR) on the surface of hepatocytes, ensuring liver-specific delivery.[8][10] Once inside the cell, the siRNA is loaded into the RNA-induced silencing complex (RISC), which mediates the degradation of the target LDHA mRNA.[8][11]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Validation & Comparative





- 1. Perspectives in primary hyperoxaluria historical, current and future clinical interventions
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to Primary hyperoxaluria? [synapse.patsnap.com]
- 3. Vamagloxistat | Glycolate oxidase inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vamagloxistat Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 6. Primary hyperoxaluria type 1: novel therapies at a glance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Nedosiran? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. About Rivfloza® | Rivfloza® (nedosiran) injection 80mg, 128mg, or 160mg [novomedlink.com]
- 12. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Preclinical and Early Clinical Comparison: Vamagloxistat and Nedosiran for Hyperoxaluria]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15136464#vamagloxistat-vs-nedosiran-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com